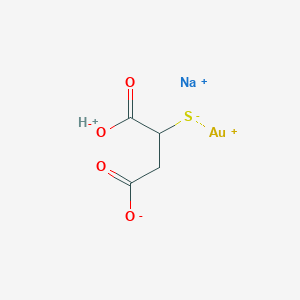

Natrium-Aurothiomalat

Übersicht

Beschreibung

Sodium aurothiomalate is a gold compound that is used for its immunosuppressive anti-rheumatic effects. Gold Sodium Thiomalate is supplied as a solution for intramuscular injection containing 50 mg of Gold Sodium Thiomalate per mL. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.

Gold Sodium Thiomalate is the sodium salt of gold thiomalic acid, an organogold compound with antirheumatic and potential antineoplastic activities. Gold sodium thiomalate (GST) appears to inhibit the activity of atypical protein kinase C iota (PKCiota) by forming a cysteinyl-aurothiomalate adduct with the cysteine residue Cys-69 within the PB1 binding domain of PKCiota. This prevents the binding of Par6 (Partitioning defective protein 6) to PKCiota, thereby inhibiting PKCiota-mediated oncogenic signaling, which may result in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. Atypical PKCiota, a serine/threonine kinase overexpressed in numerous cancer cell types, plays an important role in cancer proliferation, invasion, and survival; Par6 is a scaffold protein that facilitates atypical PKC-mediated phosphorylation of cytoplasmic proteins involved in epithelial and neuronal cell polarization.

A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.

Wissenschaftliche Forschungsanwendungen

Behandlung von rheumatoider Arthritis

Natrium-Aurothiomalat ist eine Goldverbindung, die aufgrund ihrer immunsuppressiven, antirheumatischen Wirkungen eingesetzt wird . Es ist am effektivsten bei aktiver, progredienter rheumatoider Arthritis und von geringem oder keinem Wert bei Vorliegen ausgedehnter Deformitäten oder bei der Behandlung anderer Formen von Arthritis .

Management des Felty-Syndroms

Das Felty-Syndrom, eine Komplikation der rheumatoiden Arthritis, kann mit this compound behandelt werden . Dieses Syndrom ist durch die Trias aus rheumatoider Arthritis, Neutropenie und Splenomegalie gekennzeichnet.

Management von juveniler rheumatoider Arthritis

Juvenile rheumatoide Arthritis, eine Art von Arthritis, die bei Kindern unter 16 Jahren länger als sechs Wochen Gelenkentzündungen und Steifheit verursacht, kann ebenfalls mit this compound behandelt werden .

Management von Psoriasis-Arthritis

Psoriasis-Arthritis, eine Form von Arthritis, die einige Menschen mit Psoriasis betrifft, kann mit this compound behandelt werden . Die Hauptsymptome sind Gelenkschmerzen, Steifheit und Schwellung.

Potenzielle Behandlung für Leishmaniose

Aurothiomalat-basierte Medikamente, wie z. B. This compound, könnten gegen Leishmaniose wirksam sein . Leishmaniose ist ein großes öffentliches Gesundheitsproblem weltweit in vielen Teilen der Welt. Aktuelle Anti-Leishmaniose-Medikamente haben nur eine begrenzte klinische Wirksamkeit .

Zytotoxische Wirkungen auf Parasiten

This compound könnte zytotoxische Wirkungen auf Parasiten haben, da Thiomalat im Citratzyklus eine falsche Substratrolle gegenüber Malat einnimmt .

Immunsuppressive und entzündungshemmende Wirkungen

This compound hat immunsuppressive und entzündungshemmende Wirkungen . Diese Wirkungen könnten bei verschiedenen entzündlichen und Autoimmunerkrankungen von Vorteil sein.

Prostaglandin-Produktions-hemmende Wirkungen

Wirkmechanismus

Target of Action

Sodium aurothiomalate, also known as Tauredon, is primarily used for its immunosuppressive anti-rheumatic effects . The precise target of sodium aurothiomalate is unknown, but it is known to inhibit the synthesis of prostaglandins .

Mode of Action

It is known to inhibit the synthesis of prostaglandins . The predominant action is a suppressive effect on the synovitis of active rheumatoid disease .

Biochemical Pathways

Sodium aurothiomalate is known to affect the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation. By inhibiting prostaglandin synthesis, sodium aurothiomalate can help reduce inflammation and other symptoms associated with rheumatoid arthritis .

Pharmacokinetics

Sodium aurothiomalate is rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 . About 85-90% of the drug is protein-bound . The elimination half-life is between 6-25 days , and it is excreted in urine (60-90%) and faeces (10-40%) .

Result of Action

The primary result of sodium aurothiomalate’s action is the suppression of the synovitis of active rheumatoid disease . This leads to a reduction in inflammation and pain, improving the quality of life for patients with rheumatoid arthritis .

Safety and Hazards

Zukünftige Richtungen

Aurothiomalate derivatives are useful for treating rheumatoid arthritis, but have emerged as a promising therapeutic candidate for leishmaniasis . Aurothiomalate-based drugs could be effective against leishmaniasis through two direct and indirect mechanisms . Future studies should evaluate Gold thiomalate against L. major in vitro and in vivo conditions .

Biochemische Analyse

Biochemical Properties

Sodium aurothiomalate interacts with various enzymes and proteins. It is known to inhibit the synthesis of prostaglandins . It also modulates phagocytic cells and inhibits class II major histocompatibility complex-peptide interactions . Furthermore, it is known to inhibit several enzymes, including Acid phosphatase, Beta-glucuronidase, Elastase, Cathepsin G, Thrombin, and Microsomal prostaglandin E synthase-1 .

Cellular Effects

Sodium aurothiomalate has significant effects on various types of cells and cellular processes. Its predominant action is a suppressive effect on the synovitis of active rheumatoid disease . It may decrease prostaglandin synthesis or alter cellular mechanisms by inhibiting sulfhydryl systems .

Molecular Mechanism

It is known to inhibit the synthesis of prostaglandins, which plays a key role in its anti-rheumatic effects . This inhibition could lead to a suppressive effect on the synovitis of active rheumatoid disease .

Temporal Effects in Laboratory Settings

The effects of Sodium aurothiomalate can change over time in laboratory settings. Gold sodium thiomalate solutions are rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 .

Metabolic Pathways

Sodium aurothiomalate is involved in several metabolic pathways, primarily through its inhibition of prostaglandin synthesis

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Sodium aurothiomalate involves the reaction between gold(III) chloride trihydrate and sodium thiomalate.", "Starting Materials": [ "Gold(III) chloride trihydrate", "Sodium thiomalate" ], "Reaction": [ "Step 1: Dissolve 0.5 g of gold(III) chloride trihydrate in 10 mL of deionized water.", "Step 2: Add 2 mL of 1 M sodium hydroxide solution to the gold(III) chloride solution and stir for 10 minutes.", "Step 3: Add 1 mL of 1 M sodium thiomalate solution to the gold(III) chloride solution and stir for 30 minutes.", "Step 4: Heat the reaction mixture to 70°C and stir for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 6: Wash the precipitate with deionized water and dry it in a vacuum oven at 40°C.", "Step 7: Dissolve the dried precipitate in 10 mL of deionized water and adjust the pH to 7 using 1 M sodium hydroxide solution.", "Step 8: Filter the solution and dry the precipitate in a vacuum oven at 40°C.", "Step 9: The resulting compound is Sodium aurothiomalate." ] } | |

CAS-Nummer |

12244-57-4 |

Molekularformel |

C4H6AuNaO4S |

Molekulargewicht |

370.11 g/mol |

IUPAC-Name |

disodium;gold(1+);2-sulfidobutanedioate |

InChI |

InChI=1S/C4H6O4S.Au.Na/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);; |

InChI-Schlüssel |

AATVVBHCZDQBFG-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |

Kanonische SMILES |

C(C(C(=O)O)S)C(=O)O.[Na].[Au] |

Color/Form |

White to yellowish-white powder; mixture of mono- and disodium salts |

| 12244-57-4 | |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

74916-57-7 |

Haltbarkeit |

Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |

Löslichkeit |

Very soluble in water; practically insoluble in alcohol, ether |

Synonyme |

Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |

Herkunft des Produkts |

United States |

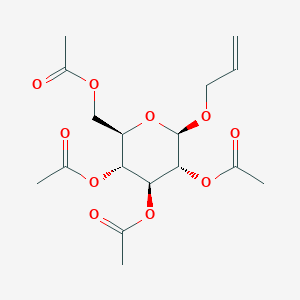

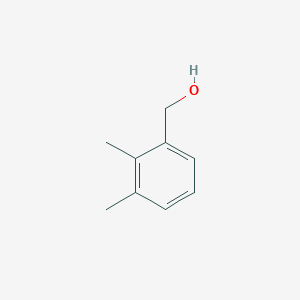

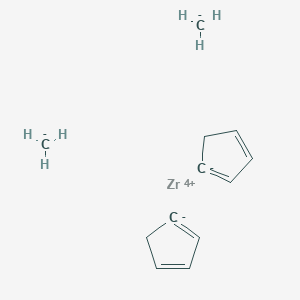

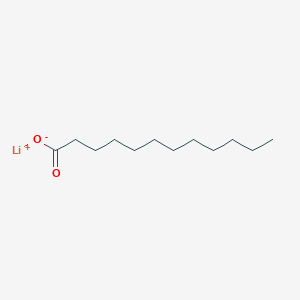

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

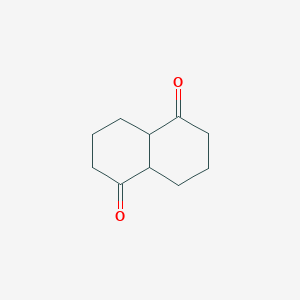

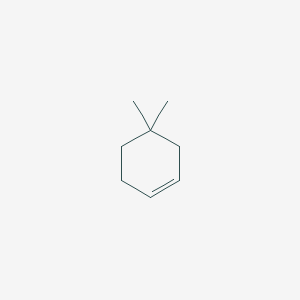

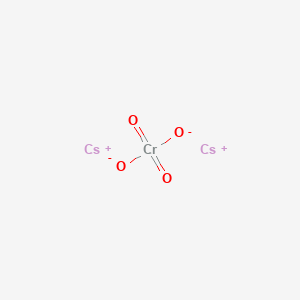

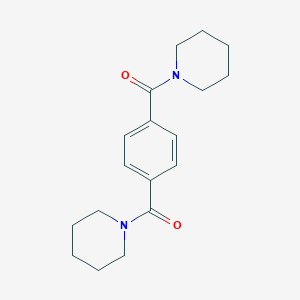

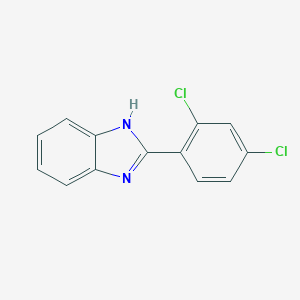

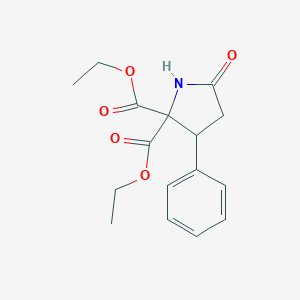

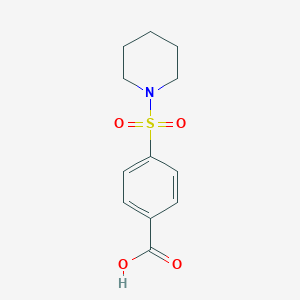

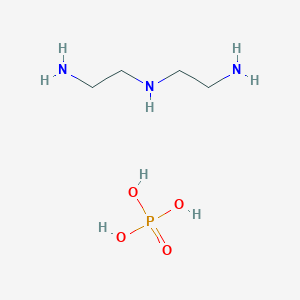

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.